N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide
Description
N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group attached to a piperidine ring, which is further connected to a cyclopropanesulfonamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H24N2O2S |
|---|---|
Molecular Weight |
272.41 g/mol |
IUPAC Name |
N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C13H24N2O2S/c16-18(17,13-7-8-13)14-11-4-3-9-15(10-11)12-5-1-2-6-12/h11-14H,1-10H2 |
InChI Key |
SOYGLRMVCNXLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction, where a cyclopentyl halide reacts with the piperidine ring.
Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the reaction of the cyclopentylpiperidine intermediate with a cyclopropanesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets within biological systems. The compound may bind to proteins, enzymes, or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-cyclopentylpiperidin-3-yl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide:
[(1-cyclopentylpiperidin-3-yl)methyl]amine: This compound lacks the cyclopropanesulfonamide group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
